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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CD2 expression in various rat

immune cell subsets. CD2, a cell surface glycoprotein, plays a crucial role in T cell and Natural

Killer (NK) cell function through its adhesive and co-stimulatory properties. In rodents, CD2

primarily interacts with its ligand, CD48. This document summarizes the expression patterns of

CD2, details experimental protocols for its detection, and illustrates its signaling pathway and

common experimental workflows.

Quantitative Data on CD2 Expression
The following tables summarize the known expression of CD2 on major rat immune cell

subsets. It is important to note that while the expression of CD2 on these populations is well-

established, precise quantitative data, such as the absolute percentage of positive cells or

mean fluorescence intensity (MFI) under basal conditions, is not extensively documented in

publicly available literature. The expression levels are therefore presented in a semi-

quantitative manner.

Table 1: CD2 Expression in Rat Lymphocyte Subsets
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Cell Subset
Primary
Location(s)

CD2 Expression
Level

Key References

T Cells (General)
Spleen, Lymph

Nodes, Blood
High [1]

Helper T Cells (CD4+)
Spleen, Lymph

Nodes, Blood
High [2]

Cytotoxic T Cells

(CD8+)

Spleen, Lymph

Nodes, Blood
High [2]

Regulatory T Cells

(Tregs)

Spleen, Lymph

Nodes, Blood
Variable [3]

Natural Killer (NK)

Cells

Spleen, Blood,

Peritoneal Cavity
High [1][4]

B Cells Spleen, Lymph Nodes Low to Negative [5]

Table 2: CD2 Expression in Rat Myeloid Cell Subsets

Cell Subset
Primary
Location(s)

CD2 Expression
Level

Key References

Monocytes Blood, Bone Marrow Low to Negative [6]

Macrophages
Tissues (e.g., Spleen,

Peritoneum)
Low to Negative [6]

Dendritic Cells Spleen, Lymph Nodes Low to Negative [7]

Experimental Protocols
This section provides detailed methodologies for the detection and analysis of CD2 expression

in rat immune cells.

Immunophenotyping by Flow Cytometry
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Flow cytometry is a powerful technique for quantifying the expression of cell surface markers

like CD2 on heterogeneous cell populations.

Protocol for Staining Rat Splenocytes:

Cell Preparation:

Aseptically harvest the spleen from a rat and place it in a petri dish containing 5 mL of ice-

cold Phosphate Buffered Saline (PBS).

Gently create a single-cell suspension by mashing the spleen through a 70 µm cell

strainer using the plunger of a syringe.

Wash the cell suspension with PBS and centrifuge at 300 x g for 5 minutes at 4°C.

Lyse red blood cells using a suitable lysis buffer (e.g., ACK lysis buffer) for 5 minutes at

room temperature.

Wash the cells twice with PBS containing 2% Fetal Bovine Serum (FBS) (FACS buffer).

Resuspend the cells in FACS buffer and perform a cell count. Adjust the cell concentration

to 1 x 10^7 cells/mL.

Fc Receptor Blocking:

To prevent non-specific antibody binding, incubate the cells with an Fc block reagent (e.g.,

anti-rat CD32) for 10-15 minutes on ice.[5]

Staining:

Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.

Add a pre-titrated amount of fluorochrome-conjugated anti-rat CD2 antibody (e.g., clone

OX-34) and other antibodies for co-staining (e.g., anti-rat CD3, CD4, CD8, CD45RA,

CD161).

Incubate for 30 minutes on ice in the dark.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.bdj.co.jp/pdf/55-28_00-6081-69A1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3252270?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Washing:

Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes at

4°C between washes.

Data Acquisition:

Resuspend the final cell pellet in 300-500 µL of FACS buffer.

Acquire the samples on a flow cytometer. Be sure to include appropriate isotype controls

and compensation controls.

Immunohistochemistry (IHC)
IHC allows for the visualization of CD2 expression within the context of tissue architecture.

Protocol for Staining Rat Lymph Node Sections:

Tissue Preparation:

Fix freshly dissected lymph nodes in 10% neutral buffered formalin for 24 hours.

Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in

paraffin wax.

Cut 4-5 µm thick sections and mount them on positively charged slides.

Deparaffinization and Rehydration:

Deparaffinize the sections in xylene (2 x 5 minutes).

Rehydrate through graded alcohols (100%, 95%, 70%) to water.

Antigen Retrieval:

Perform heat-induced epitope retrieval by immersing the slides in a citrate buffer (pH 6.0)

and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.

Allow the slides to cool to room temperature.
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Blocking:

Block endogenous peroxidase activity by incubating the sections in 3% hydrogen peroxide

for 10 minutes.

Block non-specific protein binding with a blocking buffer (e.g., 5% normal goat serum in

PBS) for 1 hour at room temperature.

Primary Antibody Incubation:

Incubate the sections with a primary antibody against rat CD2 (e.g., clone OX-34) diluted

in blocking buffer overnight at 4°C in a humidified chamber.

Secondary Antibody and Detection:

Wash the slides with PBS.

Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 1 hour at

room temperature.

Wash with PBS and then incubate with a streptavidin-horseradish peroxidase (HRP)

conjugate for 30 minutes.

Develop the signal with a suitable chromogen such as 3,3'-Diaminobenzidine (DAB).

Counterstaining and Mounting:

Counterstain with hematoxylin.

Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.

Western Blotting
Western blotting is used to detect the presence and size of the CD2 protein in cell lysates.

Protocol for Detecting CD2 in Rat Splenocytes:

Protein Extraction:
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Prepare a single-cell suspension of splenocytes as described for flow cytometry.

Lyse the cells in RIPA buffer containing protease inhibitors on ice for 30 minutes.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

Collect the supernatant and determine the protein concentration using a BCA or Bradford

assay.

SDS-PAGE and Transfer:

Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

Separate the proteins on a 10% SDS-polyacrylamide gel.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Blocking and Antibody Incubation:

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1%

Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with a primary antibody against rat CD2 overnight at 4°C with

gentle agitation.

Wash the membrane three times for 10 minutes each with TBST.

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection:

Wash the membrane three times for 10 minutes each with TBST.

Detect the protein using an enhanced chemiluminescence (ECL) substrate and visualize

the bands using an imaging system.

Visualization of Pathways and Workflows
CD2 Signaling Pathway
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The following diagram illustrates the key components of the CD2 signaling pathway in rat T

cells upon engagement with its ligand, CD48.
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CD2 signaling pathway in a rat T cell.

Experimental Workflow
This diagram outlines a typical workflow for the analysis of CD2 expression in rat immune cells.
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Workflow for analyzing CD2 expression.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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